(2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
Description
The compound (2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one belongs to the tetrahydrocarbazol-1-one family, characterized by a partially saturated carbazole core fused with a cyclohexenone ring. The E-configuration of the exocyclic double bond at position 2 is stabilized by conjugation with the 2-methoxyphenyl substituent, which introduces steric and electronic effects critical to its physicochemical behavior. This article focuses on comparing these analogs to elucidate trends in synthesis, structural properties, and spectroscopic characteristics.
Properties
IUPAC Name |
(2E)-2-[(2-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-18-9-5-2-6-13(18)12-14-10-11-16-15-7-3-4-8-17(15)21-19(16)20(14)22/h2-9,12,21H,10-11H2,1H3/b14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZGAPJVGGCSKC-WYMLVPIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2CCC3=C(C2=O)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\CCC3=C(C2=O)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the condensation of 2-methoxybenzaldehyde with 4,9-dihydro-3H-carbazol-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as dihydro derivatives.
Substitution: The methoxy group and other positions on the aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific proteins and signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methoxy) generally result in lower melting points compared to electron-withdrawing groups (e.g., nitro, bromo), likely due to reduced intermolecular dipole interactions .
- Heteroaromatic substituents (furan, thiophene) exhibit higher synthetic yields (e.g., 90% for furan derivatives) compared to substituted phenyl groups, possibly due to enhanced reactivity of heterocyclic aldehydes in condensation reactions .
Crystal Structure and Hydrogen Bonding
Crystallographic studies reveal distinct packing patterns influenced by substituents:
- Furan derivatives (e.g., C18H15NO2) crystallize in an orthorhombic system (Pbca) with intermolecular N9—H9⋯O1 hydrogen bonds forming R₂²(10) motifs, enhancing lattice stability . The cyclohexene ring adopts a half-chair conformation (Cremer-Pople parameters: q₂ = 0.232 Å, θ = 123.4°) .
- Thiophene derivatives (e.g., C17H12BrNOS) exhibit monoclinic packing (P21/c) with N1—H1⋯O1 hydrogen bonds creating centrosymmetric R₂²(14) dimers. Disorder in the thiophene ring suggests conformational flexibility .
- Methoxy-substituted phenyl derivatives (e.g., 3b5) lack detailed crystallographic data but likely engage in similar hydrogen-bonding networks due to the presence of N-H and OCH₃ groups .
Spectroscopic Characterization
- ¹H NMR : Methoxy groups resonate at δ 3.8–3.9 ppm, while aromatic protons in furan/thiophene rings appear as distinct multiplets (δ 6.8–7.9 ppm). Exocyclic methylidene protons (β-H) show deshielded singlets near δ 7.4–7.6 ppm .
- ESI-MS : Molecular ion peaks ([M+1]⁺) align with calculated masses (e.g., m/z 277.3 for furan derivatives; m/z 340.8 for chloro-substituted analogs) .
- HPLC Purity : Derivatives with methoxy groups exhibit high purity (>99%), while nitro or bromo analogs show slightly reduced purity (91–94%) due to polar byproducts .
Biological Activity
(2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a carbazole core with a methoxyphenyl substituent, which contributes to its unique biological profile. Its molecular formula is , and it has a molecular weight of approximately 270.34 g/mol. The presence of the methoxy group is significant for its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that (2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Escherichia coli | 31.25 - 125 μM |
| Pseudomonas aeruginosa | 62.5 - 250 μM |
The mechanism of action involves the inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against Candida species. The MIC values for various derivatives indicate a promising antifungal profile:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 50 - 100 μg/mL |
| Aspergillus niger | 100 - 200 μg/mL |
The compound inhibits biofilm formation in Candida albicans, which is crucial for managing persistent infections .
Antioxidant Properties
The antioxidant activity of (2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one has also been evaluated. It exhibits significant free radical scavenging ability, which may contribute to its therapeutic potential in oxidative stress-related diseases.
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of the compound against Methicillin-resistant Staphylococcus aureus (MRSA) revealed that it not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like ciprofloxacin .
Case Study 2: Antifungal Mechanism
In another investigation focusing on its antifungal properties, it was found that the compound interferes with the quorum sensing mechanisms in Candida species, thereby preventing biofilm development without affecting planktonic cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
